(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound featuring a thiazolidine ring fused with a fluorophenyl group and a methylthiophene moiety
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Biochemical Pathways
Thiazolidine derivatives are known to interact with multiple biochemical pathways due to their diverse biological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological responses, making them highly prized in medicinal chemistry .
Action Environment
The synthesis of thiazolidine derivatives often considers factors such as green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the thiazolidine ring through the reaction of a thiol with an amine and a carbonyl compound. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, while the methylthiophene moiety is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production. Catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF) are often employed to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
Its thiazolidine ring is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties . Researchers are investigating its use as a lead compound for developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
(2-(4-Chlorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone: Similar structure with a chlorine substituent instead of fluorine.
(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-methylthiophen-2-yl)methanone: Similar structure with a different position of the methyl group on the thiophene ring.
Uniqueness
(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for drug development and material science .
Properties
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS2/c1-10-7-13(20-9-10)14(18)17-5-6-19-15(17)11-3-2-4-12(16)8-11/h2-4,7-9,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYZYRHRPFTCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCSC2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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